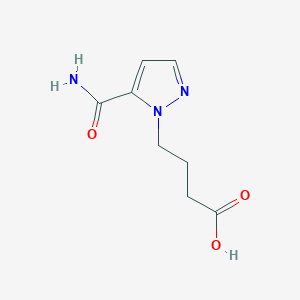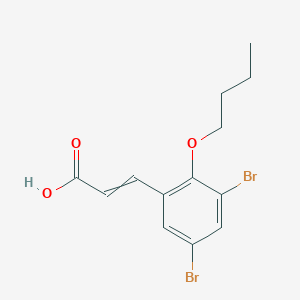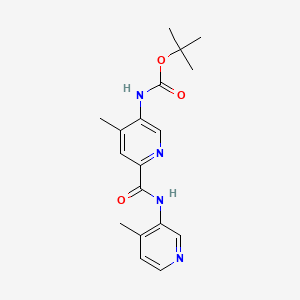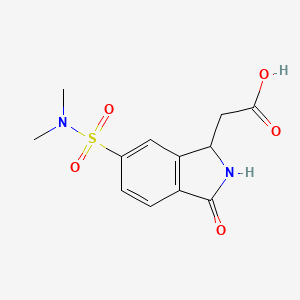![molecular formula C16H12Cl2N4O B12466809 4-[(E)-(3,4-dichlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B12466809.png)
4-[(E)-(3,4-dichlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the 3,4-dichlorophenyl and phenyl groups, along with the diazenyl linkage, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves the reaction of 3,4-dichloroaniline with a diazonium salt, followed by coupling with a pyrazolone derivative. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling processes. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various solvents such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries, including pharmaceuticals and agrochemicals.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1E)-2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-[(1E)-2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The diazenyl linkage and aromatic rings allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to inhibition or activation of various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1E)-2-(2,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 4-[(1E)-2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-(4-methoxyphenyl)-1H-pyrazol-3-one
Uniqueness
The uniqueness of 4-[(1E)-2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one lies in its specific substitution pattern and the presence of the diazenyl linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C16H12Cl2N4O |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-15(20-19-11-7-8-13(17)14(18)9-11)16(23)22(21-10)12-5-3-2-4-6-12/h2-9,21H,1H3 |
Clave InChI |
PPSVDXHSRMCNAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-oxo-1-phenylpropan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466731.png)

![N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B12466734.png)
![2-[(Cyclohexylcarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12466742.png)
![2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-2-yloxy)phenyl]propanamide](/img/structure/B12466757.png)
![2-chloro-N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466759.png)
![2,2,2-trichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12466771.png)

![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12466780.png)


![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12466793.png)


